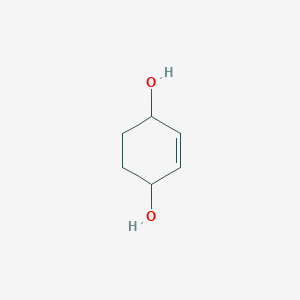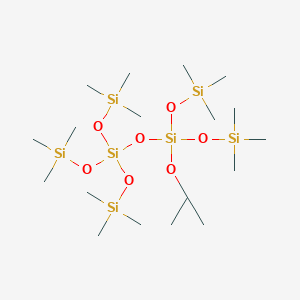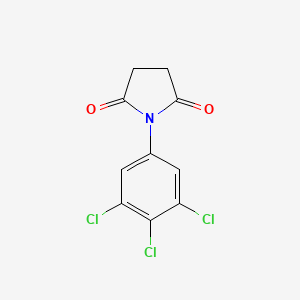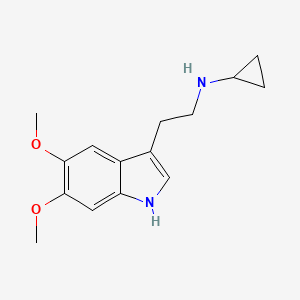
5-フルオロニコチン酸
概要
説明
5-Fluoronicotinic acid is a fluorinated derivative of nicotinic acid, characterized by the presence of a fluorine atom at the 5-position of the pyridine ring. This compound is widely used as a building block in organic synthesis, pharmaceuticals, and agrochemicals due to its unique chemical properties .
科学的研究の応用
5-フルオロニコチン酸は、その汎用性のために科学研究で広く使用されている:
化学: 複雑な有機分子や配位化合物を合成するための構成要素として.
生物学: 酵素阻害と代謝経路の研究において。
医学: 潜在的な治療効果を持つ医薬品化合物の合成の中間体として.
工業: 農薬やその他の工業化学品の製造に.
Safety and Hazards
将来の方向性
5-Fluoronicotinic acid is a versatile building block in the generation of topologically diverse metal–organic and supramolecular networks . It can be used to prepare pesticides, daily chemicals, and animal husbandry food additives . In organic synthesis and transformation, the carboxyl group in the structure can be reduced to a hydroxyl group by lithium tetrahydroaluminum, and the carboxyl group can also be converted into an ester group or amide group .
作用機序
5-フルオロニコチン酸の作用機序には、特定の分子標的および経路との相互作用が含まれる。特定の酵素の阻害剤として作用し、代謝プロセスに影響を与える可能性がある。 5位のフッ素原子は、これらの標的に対する結合親和性と特異性を高める .
類似化合物:
- 5-フルオロピリジン-3-カルボン酸
- 6-フルオロピリジン-3-カルボン酸
- 2-クロロ-5-フルオロピリジン-3-カルボン酸
比較: 5-フルオロニコチン酸は、その特定の置換パターンによってユニークであり、これにより独特の化学的および生物学的特性が与えられる。 他のフッ素化ピリジン誘導体と比較して、様々な化学反応においてより高い反応性と選択性を示す .
生化学分析
Biochemical Properties
5-Fluoronicotinic acid plays a significant role in biochemical reactions, particularly in the formation of coordination compounds. It interacts with metal ions such as nickel, cobalt, and cadmium to form metal-organic frameworks and coordination polymers . These interactions are facilitated by the carboxylate and fluorine groups of 5-Fluoronicotinic acid, which can coordinate with metal centers, leading to the formation of diverse supramolecular structures . Additionally, 5-Fluoronicotinic acid can engage in hydrogen bonding and π-π stacking interactions, further contributing to its biochemical versatility .
Cellular Effects
5-Fluoronicotinic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the photoluminescent properties of cadmium(II) derivatives, indicating its potential impact on cellular signaling and communication . Furthermore, the compound’s ability to form coordination complexes with metal ions suggests that it may play a role in modulating enzyme activities and metabolic pathways within cells .
Molecular Mechanism
At the molecular level, 5-Fluoronicotinic acid exerts its effects through binding interactions with metal ions and other biomolecules. The carboxylate group of 5-Fluoronicotinic acid can coordinate with metal centers, leading to the formation of stable complexes . These interactions can result in the inhibition or activation of enzymes, depending on the specific metal ion and the nature of the coordination complex . Additionally, the presence of the fluorine atom in 5-Fluoronicotinic acid may influence its binding affinity and specificity for certain biomolecules, further modulating its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoronicotinic acid can vary over time due to its stability and degradation properties. Studies have shown that the compound can form stable coordination complexes with metal ions, which may persist over extended periods . The stability of these complexes can be influenced by factors such as pH, temperature, and the presence of other competing ligands .
Dosage Effects in Animal Models
The effects of 5-Fluoronicotinic acid in animal models can vary depending on the dosage administered. At lower doses, the compound may exhibit minimal toxicity and primarily influence metabolic pathways and enzyme activities . At higher doses, 5-Fluoronicotinic acid may induce toxic effects, including oxidative stress and histological changes in organs such as the liver, kidneys, and lungs . These adverse effects highlight the importance of careful dosage optimization in experimental settings to minimize potential toxicity while maximizing the compound’s biochemical benefits .
Metabolic Pathways
5-Fluoronicotinic acid is involved in various metabolic pathways, particularly those related to its interactions with metal ions and coordination complexes. The compound can participate in the formation of metal-organic frameworks, which can influence metabolic flux and metabolite levels within cells . Additionally, the presence of the fluorine atom in 5-Fluoronicotinic acid may affect its metabolic stability and degradation, further modulating its biochemical activity .
Transport and Distribution
Within cells and tissues, 5-Fluoronicotinic acid is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to form coordination complexes with metal ions suggests that it may be actively transported by metal ion transporters or binding proteins . These interactions can influence the localization and accumulation of 5-Fluoronicotinic acid within specific cellular compartments, potentially affecting its biochemical activity and function .
Subcellular Localization
The subcellular localization of 5-Fluoronicotinic acid is influenced by its interactions with biomolecules and cellular compartments. The compound can be directed to specific organelles or compartments through targeting signals or post-translational modifications . For example, its coordination complexes with metal ions may localize to mitochondria or other organelles involved in metabolic processes . Understanding the subcellular localization of 5-Fluoronicotinic acid is crucial for elucidating its biochemical roles and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: 5-Fluoronicotinic acid can be synthesized through various methods. One common approach involves the oxidation of 3-fluoroquinoline to 5-fluoroquinolinic acid, followed by further oxidation to yield 5-fluoronicotinic acid . Another method involves the hydrothermal reaction of metal (II) nitrates with 5-fluoronicotinic acid and optional ancillary ligands .
Industrial Production Methods: Industrial production of 5-fluoronicotinic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product .
化学反応の分析
反応の種類: 5-フルオロニコチン酸は、以下を含む様々な化学反応を起こす。
酸化: より高い酸化状態への変換。
還元: カルボン酸基の還元。
置換: フッ素置換位置での求核置換反応.
一般的な試薬と条件:
酸化: 過マンガン酸カリウムなどの強力な酸化剤。
還元: 水素化リチウムアルミニウムなどの還元剤。
主な生成物: これらの反応から生成される主な生成物には、様々な置換ピリジン誘導体が含まれ、これらは有機合成や医薬品用途でさらに利用することができる .
類似化合物との比較
- 5-Fluoropyridine-3-carboxylic acid
- 6-Fluoropyridine-3-carboxylic acid
- 2-Chloro-5-fluoropyridine-3-carboxylic acid
Comparison: 5-Fluoronicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluorinated pyridine derivatives, it exhibits higher reactivity and selectivity in various chemical reactions .
特性
IUPAC Name |
5-fluoropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZSBDDOYIWMGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60193200 | |
| Record name | 5-Fluoro-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60193200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402-66-4 | |
| Record name | 5-Fluoronicotinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=402-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-3-pyridinecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluoro-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60193200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluoronicotinic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Fluoronicotinic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C94XTS5CX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

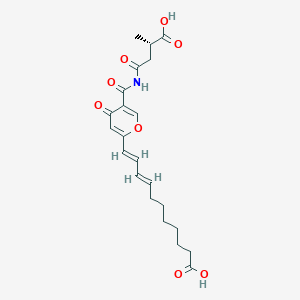

![1-(2,3-Dihydroindol-1-yl)-2-[(4-propyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B1202585.png)

![2-(3-methylphenoxy)-N-[4-(4-methylsulfonyl-1-piperazinyl)phenyl]acetamide](/img/structure/B1202588.png)

![6-Methoxy-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1202592.png)
![(5Z)-5-(1-naphthylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B1202593.png)
